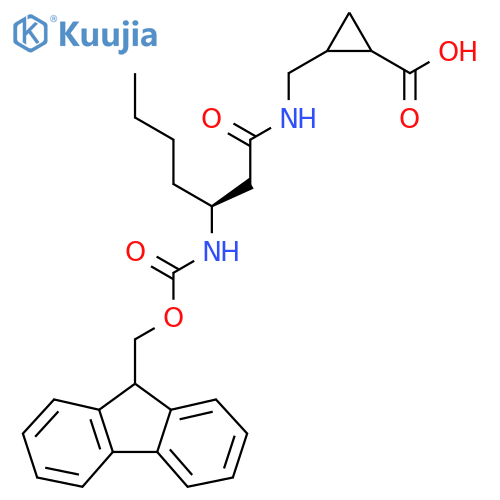Cas no 2171414-73-4 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid)
2-{(3S)-3-({(9H-フルオレン-9-イル)メトキシカルボニル}アミノ)ヘプタナミドメチル}シクロプロパン-1-カルボン酸は、Fmoc保護基を有する光学活性なアミノ酸誘導体です。この化合物は、主にペプチド合成において重要な中間体として利用され、特に固相ペプチド合成(SPPS)において高い反応性と選択性を示します。立体化学的に純粋な(3S)配置を有するため、精密な分子設計が可能です。シクロプロパン骨格と長鎖アルキル基の組み合わせにより、特異的な立体障害を生じさせることができ、標的ペプチドの構造制御に寄与します。また、カルボキシル基とアミド基を併せ持つ両性イオン性の性質から、溶解性や結晶性の調整が容易である点も特徴です。

2171414-73-4 structure
商品名:2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- 2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid
- 2171414-73-4
- EN300-1476186
- 2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid
-
- インチ: 1S/C27H32N2O5/c1-2-3-8-18(14-25(30)28-15-17-13-23(17)26(31)32)29-27(33)34-16-24-21-11-6-4-9-19(21)20-10-5-7-12-22(20)24/h4-7,9-12,17-18,23-24H,2-3,8,13-16H2,1H3,(H,28,30)(H,29,33)(H,31,32)/t17?,18-,23?/m0/s1
- InChIKey: NTLDFWSGLDIMKZ-OTQYULQBSA-N
- ほほえんだ: OC(C1CC1CNC(C[C@H](CCCC)NC(=O)OCC1C2C=CC=CC=2C2=CC=CC=C12)=O)=O
計算された属性
- せいみつぶんしりょう: 464.23112213g/mol
- どういたいしつりょう: 464.23112213g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 12
- 複雑さ: 706
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 1
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 4.1
- トポロジー分子極性表面積: 105Ų
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-1476186-100mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 100mg |
$2963.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-500mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 500mg |
$3233.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-10000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 10000mg |
$14487.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-2500mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 2500mg |
$6602.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-5.0g |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 5g |
$9769.0 | 2023-06-06 | ||
| Enamine | EN300-1476186-250mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 250mg |
$3099.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-1000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 1000mg |
$3368.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-1.0g |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 1g |
$3368.0 | 2023-06-06 | ||
| Enamine | EN300-1476186-5000mg |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 5000mg |
$9769.0 | 2023-09-29 | ||
| Enamine | EN300-1476186-0.05g |
2-{[(3S)-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)heptanamido]methyl}cyclopropane-1-carboxylic acid |
2171414-73-4 | 0.05g |
$2829.0 | 2023-06-06 |
2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid 関連文献
-
Dipendu Mandal,Pranab Deb,Bijan Mondal,Arunabha Thakur,Joseph Ponniah S,Sundargopal Ghosh RSC Adv., 2013,3, 18614-18625
-
S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Samantha R. Levine,Kimberly E. Beatty Chem. Commun., 2016,52, 1835-1838
2171414-73-4 (2-{(3S)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)heptanamidomethyl}cyclopropane-1-carboxylic acid) 関連製品
- 2228447-73-0(2-(2,2-dimethyl-1,3-dioxolan-4-yl)butanedioic acid)
- 73024-80-3(5-(Hexadecanoylamino)fluorescein)
- 1213675-27-4((1S)-1-(2-ANTHRYL)-2-METHYLPROPYLAMINE)
- 1797632-31-5(N,N-dimethyl-3-[3-(2-methylpropanesulfonyl)azetidine-1-carbonyl]aniline)
- 2649047-20-9(cyclopropyl(1-methyl-4,5-dihydro-1H-imidazol-2-yl)methanamine)
- 1550708-13-8(1-(3-fluoro-4-nitrophenyl)-1H-pyrazole-3-carboxylic acid)
- 562803-69-4(3-(2-Pyrimidinylmethyl)benzoic acid)
- 151623-58-4(5,6-dihydronaphthalene-2-carboxylic acid)
- 2228202-76-2((1-benzylpyrrolidin-2-yl)methanethiol)
- 2680756-67-4(tert-butyl N-(2,7-dichloro-1,3-benzothiazol-6-yl)carbamate)
推奨される供給者
Zhangzhou Sinobioway Peptide Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Shenzhen Jianxing Pharmaceutical Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taian Jiayue Biochemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
